Cytembena

Beschreibung

Cytembena is a white to off-white powder. (NTP, 1992)

Cytembena is a cytostatic agent that interferes with DNA synthesis.

Eigenschaften

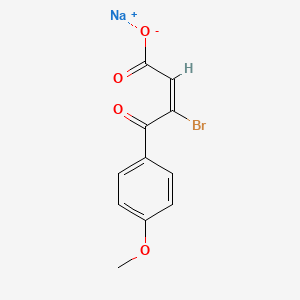

IUPAC Name |

sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDCIQWIGOVWEX-MLBSPLJJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020368 |

Source

|

| Record name | Cytembena | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytembena is a white to off-white powder. (NTP, 1992) |

Source

|

| Record name | CYTEMBENA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) |

Source

|

| Record name | CYTEMBENA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21739-91-3 |

Source

|

| Record name | CYTEMBENA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytembena | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytembena | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM BROMEBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTEMBENA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

500 to 505 °F (NTP, 1992) |

Source

|

| Record name | CYTEMBENA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Cytembena's Direct Assault on DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate), a cytostatic agent, exerts its primary anti-proliferative effect through the direct inhibition of the DNA replication machinery. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of Cytembena's mechanism of action on DNA synthesis. It details the seminal experimental findings, outlines the methodologies used to elucidate its function, and presents a putative signaling pathway for its observed effects on the cell cycle. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Direct Inhibition of the DNA Replication Complex

The foundational research into Cytembena's mechanism of action demonstrates that it functions as a direct inhibitor of replicative DNA synthesis.[1] Unlike antimetabolites that disrupt the synthesis of nucleotide precursors, Cytembena acts on the core enzymatic machinery responsible for DNA elongation.

This was definitively shown using a permeable eukaryotic cell system. In this experimental model, cells are treated to make them permeable to exogenously supplied deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. This system effectively bypasses the pathways for de novo nucleotide synthesis, allowing for the specific investigation of agents that target the DNA replication complex itself.

Studies employing this system revealed that while compounds like hydroxyurea, which inhibit ribonucleotide reductase and thus deplete the dNTP pool, had no effect on DNA synthesis in these permeable cells, Cytembena potently inhibited the incorporation of dNTPs into newly synthesized DNA.[1] This crucial finding indicates that Cytembena's target lies within the complex of enzymes and proteins directly involved in the polymerization of the DNA strand.

While the precise molecular target within the DNA replication complex has not been definitively identified in the available literature, the evidence strongly points towards one or more DNA polymerases as the primary site of action.

Quantitative Data on DNA Synthesis Inhibition

| Parameter | Value | Cell Line/System | Reference |

| Effect on DNA Synthesis | Direct Inhibition | Permeable Eukaryotic Cells | [1] |

| IC50 (DNA Polymerase α) | Not Reported | - | - |

| IC50 (DNA Polymerase δ) | Not Reported | - | - |

| IC50 (DNA Polymerase ε) | Not Reported | - | - |

Table 1: Summary of Quantitative Data on Cytembena's Inhibition of DNA Synthesis. The table highlights the qualitative finding of direct inhibition, while noting the absence of specific IC50 values for individual DNA polymerases in the surveyed literature.

Cell Cycle Effects: G2/M Phase Arrest

Consistent with its role as a DNA synthesis inhibitor, Cytembena induces a significant perturbation of the cell cycle, leading to an accumulation of cells in the G2/M phase. This G2/M arrest is a common cellular response to DNA damage or incomplete replication, acting as a critical checkpoint to prevent the propagation of genomic errors.

The precise signaling cascade initiated by Cytembena that culminates in G2/M arrest has not been fully elucidated. However, based on the established mechanisms of the G2/M checkpoint, a putative pathway can be proposed. Inhibition of DNA synthesis by Cytembena likely triggers a DNA damage response (DDR) pathway, which would lead to the activation of checkpoint kinases. These kinases, in turn, would phosphorylate and inactivate the Cdc2/Cyclin B1 complex, the master regulator of entry into mitosis.

Figure 1: Putative Signaling Pathway for Cytembena-Induced G2/M Arrest. This diagram illustrates a potential mechanism where Cytembena's inhibition of DNA synthesis activates a DNA damage response, leading to the inhibition of the Cdc2/Cyclin B1 complex and subsequent cell cycle arrest at the G2/M checkpoint.

Experimental Protocols

The following is a detailed methodology for the permeable eukaryotic cell DNA synthesis assay, as adapted from the abstract of Berger and Weber (1977).[1]

Preparation of Permeable Cells

-

Cell Culture: Grow eukaryotic cells (e.g., L cells) in appropriate culture medium to the desired confluency.

-

Harvesting: Harvest the cells by trypsinization or scraping and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Permeabilization Buffer: Resuspend the cell pellet in a hypotonic permeabilization buffer with the following composition:

-

0.01 M Tris-HCl, pH 7.8

-

0.25 M Sucrose

-

1 mM EDTA

-

30 mM 2-mercaptoethanol

-

4 mM MgCl2

-

-

Incubation: Incubate the cell suspension on ice (4°C) for 15 minutes.

-

Washing: Centrifuge the permeable cells and wash them with the permeabilization buffer to remove cytoplasmic contents.

DNA Synthesis Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Permeable cells

-

ATP (for energy)

-

The four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radioactively labeled (e.g., [³H]dTTP).

-

The test compound (Cytembena) or vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for DNA synthesis.

-

Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the DNA on ice and wash the precipitate extensively with TCA and ethanol to remove unincorporated nucleotides.

-

Quantification: Solubilize the DNA pellet and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the rate of DNA synthesis.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cytembena

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of Cytembena (Sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate), a compound with noted cytostatic and antineoplastic properties. This document consolidates available data on its chemical and physical characteristics, provides insight into its synthesis, and details its inhibitory effects on critical cellular pathways, including DNA synthesis, purine synthesis, and oxidative phosphorylation. The information is presented to support further research and drug development efforts.

Chemical Structure and Identification

Cytembena is the sodium salt of bromebric acid. The core structure is a butenoic acid derivative characterized by a bromo substituent and a 4-methoxyphenyl ketone group.

-

IUPAC Name: sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate[1]

-

Synonyms: Sodium Bromebrate, MBBA (sodium salt)

-

CAS Number: 21739-91-3[1]

-

Molecular Formula: C₁₁H₈BrNaO₄[1]

-

Parent Acid: Bromebric Acid (CAS: 5711-40-0)[1]

The chemical structure of the active anionic component, bromebrate, is presented below:

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of Cytembena and its parent compound, bromebric acid. Experimental data is prioritized where available.

| Property | Value | Source |

| Molecular Weight | 307.07 g/mol | [1] |

| Physical Description | White to off-white powder | [1] |

| Molecular Formula | C₁₁H₈BrNaO₄ | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)/C(=C/C(=O)[O-])/Br.[Na+] | PubChem |

| InChIKey | UPZFHUODAYGHDZ-RMKNXTFCSA-M | PubChem |

Table 1: Physicochemical Properties of Cytembena

| Property | Value | Source |

| Molecular Weight | 285.09 g/mol | [1] |

| Melting Point | 144-145 °C | |

| Boiling Point (Predicted) | 417.9 ± 45.0 °C | |

| pKa (Predicted) | 2.28 ± 0.33 | |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br | [1] |

| InChIKey | UPZFHUODAYGHDZ-RMKNXTFCSA-N | [1] |

Table 2: Physicochemical Properties of Bromebric Acid

Synthesis and Formulation

A plausible synthetic route to bromebric acid involves the Friedel-Crafts acylation of anisole with a suitable four-carbon diacid derivative, followed by bromination. The final step to produce Cytembena is a straightforward neutralization of bromebric acid with a sodium base.

Mechanism of Action

Cytembena exerts its antineoplastic effects through the inhibition of several key cellular processes.

Inhibition of DNA Synthesis

Cytembena has been demonstrated to be a direct inhibitor of the DNA replication complex. This was shown in a permeable eukaryotic cell system where the cells were capable of utilizing exogenously supplied dNTPs for semiconservative, replicative DNA synthesis. In this system, Cytembena inhibited DNA synthesis, indicating a direct effect on the replication machinery, rather than on precursor synthesis.

Inhibition of Purine Synthesis

Cytembena is reported to inhibit purine synthesis. The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various small molecules. A key regulatory step in this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT). Inhibition of this or subsequent enzymes would lead to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis.

References

Cytembena (Sodium cis-β-4-methoxybenzoyl-β-bromoacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent that has been investigated for its antineoplastic properties. Its mechanism of action is centered on the direct inhibition of DNA synthesis, a critical process for the proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, toxicology, and key experimental findings related to Cytembena. The information is intended to serve as a resource for researchers and professionals involved in drug development and cancer research.

Chemical and Physical Properties

Cytembena is a white to off-white crystalline powder. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium cis-β-4-methoxybenzoyl-β-bromoacrylate | PubChem |

| Molecular Formula | C₁₁H₈BrNaO₄ | PubChem |

| Molecular Weight | 307.07 g/mol | PubChem |

| Appearance | White to off-white powder | [1] |

| Melting Point | 260-263 °C (decomposes) | Not explicitly found in search results |

| Solubility | Soluble in water | [1] |

| CAS Number | 21739-91-3 | PubChem |

Mechanism of Action and Biological Effects

Cytembena's primary mechanism of action is the direct inhibition of the DNA replication complex, leading to a cessation of DNA synthesis and subsequent cell cycle arrest.[2]

Inhibition of DNA Synthesis

Studies utilizing a permeable eukaryotic cell system have demonstrated that Cytembena directly inhibits replicative DNA synthesis.[2] This system allows for the study of agents that affect the DNA replication machinery without the confounding factors of cellular uptake and precursor metabolism. The experimental evidence indicates that Cytembena does not require metabolic activation to exert its inhibitory effect on DNA replication.[2]

Effects on the Cell Cycle

Cytembena has been shown to significantly alter cell cycle kinetics. In HeLa cells, treatment with Cytembena leads to a dose-dependent inhibition of growth and a notable accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G0/G1 phase.[3] At concentrations of 5 x 10⁻⁵ M and 7.5 x 10⁻⁵ M, this G2/M block was found to be irreversible.[3]

The following diagram illustrates the logical relationship of Cytembena's effect on the cell cycle.

References

- 1. A phase I study of cytembena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that cytembena is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Unveiling Cytembena: A Technical Deep Dive into its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent known for its direct inhibitory effect on DNA synthesis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of Cytembena. It includes detailed experimental protocols, quantitative data on its biological effects, and an exploration of its mechanism of action, offering a valuable resource for researchers in oncology and drug development.

Discovery and Origins

Cytembena, also referred to as Cytembena Spofa, was developed in Czechoslovakia.[1] While the initial seminal publications by its discoverers, reportedly R.J. Šorm and F. Šorm, are not widely available in common online databases, a 1981 carcinogenesis bioassay conducted by the National Toxicology Program confirms its investigation as a cytostatic agent.[2] This bioassay details the administration of Cytembena to F344 rats and B6C3F1 mice, indicating its availability and scientific interest during that period.[2]

Chemical Synthesis

The chemical name of Cytembena is sodium cis-β-4-methoxybenzoyl-β-bromoacrylate. While a detailed, step-by-step synthesis protocol from the original discoverers remains elusive in readily accessible literature, the synthesis of related acrylic acid derivatives has been described. A general theoretical pathway can be inferred from its chemical structure, likely involving the condensation of a substituted benzoyl acetic acid precursor followed by bromination and salt formation.

Hypothesized Synthesis Pathway:

Caption: Hypothesized synthetic route to Cytembena.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Cytembena is the direct inhibition of the DNA replication complex.[3] This was demonstrated in a permeable eukaryotic cell system where Cytembena inhibited DNA synthesis, indicating a direct effect rather than an influence on precursor synthesis.[3]

Signaling Pathway of DNA Synthesis Inhibition:

Cytembena's direct interaction with the DNA replication machinery bypasses many of the upstream signaling cascades that typically regulate cell proliferation. Its action can be visualized as a direct blockade of a critical cellular process.

Caption: Cytembena's direct inhibition of the DNA polymerase complex.

Quantitative Biological Data

Quantitative data on the biological activity of Cytembena, such as IC50 values in various cancer cell lines, in vivo efficacy in xenograft models, and pharmacokinetic parameters, are not extensively reported in modern, readily accessible scientific literature. The 1981 carcinogenesis bioassay provides some in vivo dosage information.[2]

Table 1: In Vivo Dosage in Carcinogenesis Bioassay [2]

| Animal Model | Dosage (intraperitoneal) | Dosing Schedule |

| F344 Rats (Male & Female) | 7 mg/kg | 3 times/week for 104 weeks |

| F344 Rats (Male & Female) | 14 mg/kg | 3 times/week for 104 weeks |

| B6C3F1 Mice (Male & Female) | 12 mg/kg | 3 times/week for 104 weeks |

| B6C3F1 Mice (Male & Female) | 24 mg/kg | 3 times/week for 104 weeks |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cytembena.

DNA Synthesis Inhibition Assay in Permeable Cells

This protocol is adapted from the method described by Berger and Weber (1977) to demonstrate direct inhibition of DNA synthesis.[3]

Experimental Workflow:

Caption: Workflow for DNA synthesis inhibition assay in permeable cells.

Protocol Details:

-

Cell Permeabilization: Treat cultured cells (e.g., L cells) with a hypotonic buffer containing 0.01 M Tris/HCl (pH 7.8), 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, and 4 mM MgCl2 at 4°C for 15 minutes.[3]

-

DNA Synthesis Reaction: Incubate the permeable cells in a reaction mixture containing exogenously supplied deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP), to allow for DNA synthesis.

-

Inhibitor Treatment: Add Cytembena at various concentrations to the reaction mixture.

-

Quantification: Terminate the reaction and measure the amount of radiolabeled dNTP incorporated into the DNA to quantify the extent of synthesis inhibition.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic effects of Cytembena and to calculate its IC50 value, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Protocol Details:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cytembena for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of Cytembena that inhibits cell growth by 50%.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the antitumor activity of Cytembena in a mouse xenograft model.

Protocol Details:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer Cytembena to the mice via a clinically relevant route (e.g., intraperitoneal injection) at various doses and schedules. A control group should receive a vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the efficacy of Cytembena. Tumor growth inhibition can be calculated.

Conclusion

Cytembena is a cytostatic agent with a clear, direct mechanism of action involving the inhibition of DNA synthesis. While its initial discovery and detailed characterization are not widely documented in modern literature, its activity as a direct inhibitor of the DNA replication complex is established. Further research is warranted to fully elucidate its quantitative biological activity, including specific IC50 values across a range of cancer cell lines, its in vivo efficacy in various tumor models, and its pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for such future investigations, which could help to better define the therapeutic potential of Cytembena in oncology.

References

- 1. Full text of "National Cancer Institute monograph" [archive.org]

- 2. Carcinogenesis Bioassay of Cytembena (CAS No. 21739-91-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that cytembena is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytembena as a direct inhibitor of replicative DNA synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is an antineoplastic agent that has been identified as a direct inhibitor of the DNA replication complex.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Cytembena, focusing on its role as a direct inhibitor of replicative DNA synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.

Core Mechanism of Action: Direct Inhibition of the DNA Replication Complex

The primary mechanism of action of Cytembena is the direct inhibition of the DNA replication machinery.[1][2] This was demonstrated in a seminal study by Berger and Weber (1977) using a permeable eukaryotic cell system.[1][2] This system allows for the differentiation between agents that inhibit the synthesis of DNA precursors (e.g., nucleotides) and those that act directly on the replication complex itself.

In this permeable cell system, exogenously supplied deoxyribonucleoside triphosphates (dNTPs) are utilized for semiconservative, replicative DNA synthesis.[1][2] The study showed that while compounds like hydroxyurea, which inhibits ribonucleotide reductase and thus dNTP synthesis, did not inhibit DNA synthesis in this system, Cytembena did.[1][2] This crucial finding indicates that Cytembena does not act on precursor synthesis but directly targets one or more components of the DNA replication fork.

While the precise molecular target of Cytembena within the DNA replication complex has not been definitively identified in the available literature, its action is analogous to other direct inhibitors that interfere with the function of enzymes essential for DNA synthesis, such as DNA polymerases or topoisomerases.

Quantitative Data

Currently, specific quantitative data on the inhibitory concentration (IC50) of Cytembena on overall DNA synthesis or on specific DNA polymerases (alpha, beta, gamma) is not available in the public domain. The foundational research established its qualitative inhibitory effect but did not provide these specific quantitative metrics. Further research is required to determine the precise potency of Cytembena.

Table 1: Qualitative Inhibitory Effects of Various Compounds on DNA Synthesis in a Permeable Eukaryotic Cell System

| Compound | Effect on DNA Synthesis in Permeable Cells | Mechanism of Action |

| Cytembena | Inhibition | Direct inhibitor of the DNA replication complex [1][2] |

| Hydroxyurea | No Inhibition | Inhibitor of ribonucleotide reductase (precursor synthesis)[1][2] |

| Arabinofuranosyl cytosine (Ara-C) | No Inhibition | Nucleoside analog (requires metabolic activation)[1][2] |

| Arabinofuranosyl cytosine triphosphate (Ara-CTP) | Inhibition | Active form of Ara-C, direct inhibitor[1][2] |

| Daunorubicin | Inhibition | Intercalating agent and topoisomerase II inhibitor[1][2] |

Experimental Protocols

Permeable Eukaryotic Cell System for Studying DNA Synthesis Inhibitors

This protocol is based on the methodology described by Berger and Weber (1977).[1][2]

Objective: To create a cell system permeable to dNTPs to distinguish between inhibitors of DNA precursor synthesis and direct inhibitors of the DNA replication complex.

Materials:

-

L1210 cells (or other suitable eukaryotic cell line)

-

Buffer A: 0.01 M Tris/HCl (pH 7.8), 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, 4 mM MgCl2

-

Reaction mixture: Containing exogenously supplied dNTPs (including a radiolabeled dNTP for detection), ATP, and the compound to be tested (e.g., Cytembena).

Procedure:

-

Harvest L1210 cells in logarithmic growth phase.

-

Wash the cells with a suitable buffer.

-

Resuspend the cells in cold Buffer A.

-

Incubate the cell suspension at 4°C for 15 minutes. This treatment renders the cells permeable to dNTPs.

-

Centrifuge the permeable cells and resuspend them in the reaction mixture.

-

Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

At various time points, terminate the reaction by precipitating the DNA (e.g., with trichloroacetic acid).

-

Quantify the amount of newly synthesized DNA by measuring the incorporation of the radiolabeled dNTP.

-

Compare the level of DNA synthesis in the presence and absence of the test compound to determine its inhibitory effect.

Signaling Pathways and Logical Relationships

Hypothesized Downstream Effects of Cytembena-Induced Replication Stress

Direct inhibition of the DNA replication fork by Cytembena is expected to induce replication stress. Stalled replication forks can lead to the formation of single-stranded DNA (ssDNA) regions, which are recognized by the cellular DNA damage response (DDR) machinery. This would likely trigger the activation of the ATR-Chk1 signaling pathway, a key regulator of the cellular response to replication stress. Activation of this pathway can lead to cell cycle arrest, typically at the G2/M phase, to prevent cells with damaged DNA from entering mitosis. If the replication stress is severe or prolonged, it can lead to the collapse of replication forks, the formation of DNA double-strand breaks (DSBs), and the subsequent activation of the ATM-Chk2 pathway and phosphorylation of H2AX (γH2AX), a marker of DSBs.

Caption: Hypothesized mechanism of Cytembena action and its cellular consequences.

Experimental Workflow for Identifying Direct DNA Synthesis Inhibitors

The workflow described by Berger and Weber provides a clear method for classifying inhibitors of DNA synthesis.

Caption: Experimental workflow to classify inhibitors of DNA synthesis.

Conclusion and Future Directions

Cytembena has been established as a direct inhibitor of the DNA replication complex, a mode of action that distinguishes it from inhibitors of DNA precursor synthesis.[1][2] While this foundational knowledge is critical, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Determination of IC50 Values: Quantitative analysis is needed to determine the potency of Cytembena in inhibiting DNA synthesis in various cell lines and to assess its selectivity.

-

Identification of the Precise Molecular Target: Biochemical and molecular studies are required to identify the specific component(s) of the DNA replication complex that Cytembena interacts with.

-

Elucidation of Downstream Signaling Pathways: Investigating the activation of DNA damage response pathways, such as ATM/ATR signaling, and the induction of cell cycle arrest and apoptosis will provide a more complete understanding of its cellular effects.

A deeper understanding of these aspects will be crucial for the rational design of future studies and the potential clinical development of Cytembena and its analogs.

References

- 1. Cytometric analysis of DNA damage: phosphorylation of histone H2AX as a marker of DNA double-strand breaks (DSBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Cytembena: A Technical Overview and Guide for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a compound that has demonstrated potential as an anticancer agent. Early studies have identified its primary mechanism of action as a direct inhibitor of DNA replication.[1][2] This technical guide provides a comprehensive overview of the known biological activities of Cytembena in the context of cancer cell lines. Due to a notable gap in recent and extensive research on this compound, this document also serves as a whitepaper, outlining key experimental protocols and proposing signaling pathways to guide future investigations into its therapeutic potential. We present the available data, detail necessary experimental methodologies, and provide visualizations to conceptualize its mechanism and guide further study.

Core Mechanism of Action: Direct Inhibition of DNA Synthesis

The foundational research on Cytembena has established it as a direct inhibitor of the DNA replication complex.[1][2] Unlike other chemotherapeutic agents that may target the synthesis of DNA precursors, Cytembena acts directly on the machinery of DNA replication. This was demonstrated in a permeable eukaryotic cell system where the cells utilized exogenously supplied dNTPs for semi-conservative, replicative DNA synthesis. In this system, while agents affecting precursor synthesis like hydroxyurea had no effect, Cytembena, along with compounds like arabinofuranosyl cytosine triphosphate and daunorubicin, promptly inhibited DNA synthesis.[1][2] This direct inhibitory action suggests that Cytembena's cytotoxic effects on cancer cells are primarily mediated by its ability to halt DNA replication, a critical process for rapidly proliferating tumor cells.

Quantitative Data on Cytotoxic Activity

A comprehensive review of recent literature reveals a significant lack of quantitative data regarding the cytotoxic activity of Cytembena across a broad range of cancer cell lines. To properly evaluate its potential as a therapeutic agent, it is imperative to determine its half-maximal inhibitory concentration (IC50) in various cancer contexts. The following table outlines the necessary data that needs to be generated through future research.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Time Point (hrs) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | Data not available | 24, 48, 72 | MTT/MTS |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available | 24, 48, 72 | MTT/MTS |

| A549 | Lung Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |

| HCT116 | Colon Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |

| HepG2 | Hepatocellular Carcinoma | Data not available | 24, 48, 72 | MTT/MTS |

| PC3 | Prostate Cancer | Data not available | 24, 48, 72 | MTT/MTS |

| U87MG | Glioblastoma | Data not available | 24, 48, 72 | MTT/MTS |

| K562 | Chronic Myelogenous Leukemia | Data not available | 24, 48, 72 | MTT/MTS |

Proposed Signaling Pathways and Cellular Consequences

Given that Cytembena is a direct inhibitor of DNA synthesis, it is plausible that its downstream effects converge on pathways that are activated by DNA damage and replication stress. The following sections and diagrams propose the likely signaling cascades and cellular outcomes.

Induction of Cell Cycle Arrest

Inhibition of DNA replication is a potent trigger for the activation of cell cycle checkpoints. The cell cycle is a tightly regulated process, and checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. When DNA synthesis is stalled, cells typically arrest in the S-phase or G2/M phase to allow time for repair. This arrest is often mediated by the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, which in turn phosphorylate a cascade of downstream targets, including Chk1 and Chk2. These checkpoint kinases can inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. For instance, the inhibition of Cdc25C prevents the activation of the CDK1/Cyclin B1 complex, leading to a G2/M arrest.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Description of a permeable eukaryotic cell system to study agents affecting DNA synthesis: demonstration that cytembena is a direct inhibitor of replicative DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

The Effect of Cytembena on Cell Cycle Progression in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the investigational drug Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is limited, with primary research dating back several decades. This guide synthesizes the available foundational knowledge and, where specific data for Cytembena is unavailable, utilizes illustrative examples from other direct DNA synthesis inhibitors to provide a comprehensive technical overview. All illustrative data is clearly marked as such and should not be interpreted as specific to Cytembena.

Executive Summary

Cytembena is a bromoacrylate derivative that has been identified as a direct inhibitor of replicative DNA synthesis.[1][2] This mechanism of action suggests that its primary effect on the cell cycle of tumor cells is an arrest in the S phase, the period of active DNA replication. By directly interfering with the DNA replication machinery, Cytembena prevents cancer cells from duplicating their genome, a prerequisite for cell division. This guide provides an in-depth analysis of the known and expected effects of Cytembena on cell cycle progression, details relevant experimental protocols for investigation, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Direct Inhibition of DNA Synthesis

The foundational research on Cytembena utilized a permeable eukaryotic cell system to elucidate its mechanism.[1][2] In this system, cells are treated to allow the entry of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. The assay demonstrated that Cytembena inhibits the incorporation of these exogenous dNTPs into new DNA strands, indicating a direct effect on the DNA replication complex itself, rather than on the synthesis of precursors.[1][2]

This direct inhibition of DNA synthesis is a hallmark of a class of anticancer agents that includes nucleoside analogs and other small molecules that interfere with the function of DNA polymerases or other essential replication proteins. The consequence of this action is the stalling of replication forks, which can trigger a DNA damage response and ultimately lead to cell cycle arrest and, in many cases, apoptosis.

Quantitative Analysis of Cell Cycle Effects

Illustrative IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For a direct DNA synthesis inhibitor, the IC50 would typically be determined by assessing its effect on the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| MCF-7 | Breast Cancer | 5.07 - 11.92 |

| MDA-MB-231 | Breast Cancer | 10.51 - 26.60 |

| HeLa | Cervical Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| PC3 | Prostate Cancer | 5.07 - 26.60 |

| Table 1: Illustrative IC50 values for a direct DNA synthesis inhibitor in various cancer cell lines. These values are representative and not specific to Cytembena. Data is derived from studies on other small molecule inhibitors of cell proliferation.[3] |

Illustrative Effects on Cell Cycle Phase Distribution

Treatment of cancer cells with a direct DNA synthesis inhibitor is expected to cause an accumulation of cells in the S phase of the cell cycle. This can be quantified using flow cytometry analysis of propidium iodide-stained cells.

| Cell Cycle Phase | Control (%) | Illustrative Treatment (%) |

| G0/G1 | 55 | 30 |

| S | 30 | 60 |

| G2/M | 15 | 10 |

| Table 2: Illustrative changes in cell cycle phase distribution in a cancer cell line following treatment with a direct DNA synthesis inhibitor. Note the significant increase in the S phase population. This data is representative and not specific to Cytembena. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of a compound like Cytembena on the cell cycle.

Permeable Cell DNA Synthesis Assay

This assay directly measures the effect of a compound on the DNA replication machinery.

Protocol:

-

Cell Preparation: Culture tumor cells to the desired density.

-

Permeabilization: Resuspend cells in a hypotonic buffer (e.g., 0.01 M Tris-HCl, pH 7.8, 0.25 M sucrose, 1 mM EDTA, 30 mM 2-mercaptoethanol, and 4 mM MgCl2) and incubate on ice for 15 minutes.[1]

-

DNA Synthesis Reaction: To the permeable cells, add a reaction mixture containing the four dNTPs (one of which is radioactively or fluorescently labeled), ATP, and the test compound (Cytembena) at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Quantification: Precipitate the DNA (e.g., with trichloroacetic acid), collect it on filters, and measure the incorporated radioactivity or fluorescence.

-

Analysis: Compare the amount of incorporated label in treated samples to untreated controls to determine the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture tumor cells and treat with Cytembena at various concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[4][5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This method is used to assess the levels of key proteins that control cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

Protocol:

-

Protein Extraction: Treat cells with Cytembena, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the cell cycle proteins of interest (e.g., Cyclin A, Cyclin E, CDK2).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or fluorescent detection.

-

Analysis: Quantify the band intensities to determine the relative protein levels in treated versus untreated cells.

Apoptosis Assay by Annexin V Staining

This assay determines if the cell cycle arrest induced by the compound leads to programmed cell death.

Protocol:

-

Cell Treatment: Treat tumor cells with Cytembena for various times.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide.[6][7][8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Visualizing the Impact of Cytembena

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized signaling pathway affected by Cytembena.

Caption: Experimental workflow for analyzing Cytembena's effects.

Caption: Hypothesized signaling pathway of Cytembena's action.

Conclusion and Future Directions

The available evidence strongly indicates that Cytembena acts as a direct inhibitor of DNA synthesis, leading to an S-phase arrest in proliferating tumor cells. While this foundational knowledge is valuable, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of Cytembena across a wide panel of cancer cell lines to identify sensitive tumor types.

-

Detailed Cell Cycle Analysis: Performing time-course and dose-response studies to precisely quantify the effects on cell cycle distribution.

-

Molecular Mechanism: Identifying the specific protein target(s) within the DNA replication complex and elucidating the downstream signaling pathways that are activated in response to Cytembena-induced replication stress.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of Cytembena in preclinical animal models.

By addressing these knowledge gaps, the scientific community can better assess the potential of Cytembena as a viable anticancer therapeutic.

References

- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Evaluation of the anticancer and anti-metastasis effects of novel synthetic sodium channel blockers in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizing the metazoan proliferation-quiescence decision in vivo | eLife [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone inhibition of DNA synthesis in eukaryotic cells permeable to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cytembena: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytembena, the sodium salt of bromebric acid, is a cytostatic and antineoplastic agent.[1] Its chemical formula is C₁₁H₈BrNaO₄, and its IUPAC name is sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate.[1] This document provides a comprehensive overview of the pharmacological profile of Cytembena, including its mechanism of action, available toxicological data, and genotoxicity studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| Molecular Weight | 285.09 g/mol | [1] |

| IUPAC Name | (E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 21739-91-3 (sodium salt) | [1] |

Mechanism of Action

Cytembena exerts its cytostatic and antineoplastic effects through a multi-faceted mechanism primarily centered on the inhibition of DNA synthesis.[1] It also appears to interfere with purine synthesis and oxidative phosphorylation, leading to cell cycle arrest and inhibition of tumor cell growth.[1]

Inhibition of DNA Synthesis

Cytembena has been shown to be a direct inhibitor of the DNA replication complex.[1] This direct action distinguishes it from agents that affect precursor synthesis. The precise molecular targets within the DNA replication machinery have not been fully elucidated in the available literature.

Interference with Purine Synthesis

The inhibition of purine synthesis is another proposed mechanism of action for Cytembena.[1] By limiting the availability of purine nucleotides, essential building blocks for DNA and RNA, Cytembena can effectively halt nucleic acid synthesis and, consequently, cell proliferation.

Inhibition of Oxidative Phosphorylation

Evidence suggests that Cytembena may also inhibit oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms.[1] This disruption of cellular energy metabolism would further contribute to the cessation of cell growth and division.

Below is a conceptual diagram illustrating the proposed mechanisms of action.

Non-Clinical Toxicology

Toxicology studies of Cytembena have been conducted in various animal models, including dogs, monkeys, and mice. The primary dose-limiting toxicity observed is nephrotoxicity.[2]

Toxicity in Dogs and Monkeys

Intravenous administration of Cytembena in beagle dogs and rhesus monkeys resulted in dose-related renal tubular damage.[2] Clinical signs included uremia, elevated serum creatinine, and proteinuria. Histopathological examination revealed necrosis and desquamation of the distal tubular epithelium as the primary lesion at lower toxic doses.[2]

Toxicity in Mice

Single-dose studies in mice demonstrated renal mitochondrial swelling and disruption, along with generalized cell swelling, within 24 hours of treatment.[2]

Table 1: Summary of Non-Clinical Toxicology Findings

| Species | Route of Administration | Doses | Primary Toxic Effects | Reference |

| Beagle Dogs | Intravenous | 12.5 to 200 mg/kg/day | Renal tubular damage, uremia, elevated serum creatinine, proteinuria | [2] |

| Rhesus Monkeys | Intravenous | 6.25 to 50 mg/kg/day | Renal tubular damage, uremia, elevated serum creatinine, proteinuria | [2] |

| Mice | Single dose (route not specified) | Not specified | Renal mitochondrial swelling and disruption, generalized cell swelling | [2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for Cytembena (bromebric acid) are not extensively reported in the publicly available literature. However, based on its chemical nature as an organic acid, some general pharmacokinetic properties can be inferred. The biological half-life of bromide, a component of the molecule, has been shown in rats to be dependent on sodium intake.[3] The pharmacokinetics of other acidic drugs suggest that transport across biological membranes, including the blood-brain barrier, may be carrier-mediated.

Genotoxicity

Cytembena has been evaluated for its genotoxic potential in a battery of assays. The available data indicates that it can induce chromosomal damage.

Micronucleus Test

Chromosome Aberration Assay

Cytembena has been tested for its ability to induce chromosome aberrations in Chinese Hamster Ovary (CHO) cells.[5] The results indicated significant inhibition of tumor growth in these cells, suggesting a clastogenic potential.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the genotoxicity assays performed on Cytembena are not fully described in the available literature. However, standardized protocols for these assays are widely used in toxicology. The following sections outline the general methodologies for the key experiments cited.

In Vivo Micronucleus Assay in Mice (General Protocol)

This assay is typically performed according to OECD Guideline 474.

Protocol Steps:

-

Animal Dosing: Typically, male and female mice are treated with the test substance, often via intraperitoneal injection, at various dose levels. A vehicle control and a positive control are included.

-

Bone Marrow Collection: At specified time points after dosing (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is collected from the femurs.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining: The slides are stained using a method that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), and the visualization of micronuclei (e.g., May-Grünwald-Giemsa stain).

-

Scoring: A statistically appropriate number of PCEs are scored per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. Statistical analysis is performed to determine the significance of any observed increases.

In Vitro Chromosome Aberration Assay in CHO Cells (General Protocol)

This assay is generally conducted following OECD Guideline 473.

Protocol Steps:

-

Cell Culture and Treatment: Chinese Hamster Ovary (CHO) cells are cultured and exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).

-

Mitotic Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

-

Cell Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed.

-

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

-

Metaphase Analysis: A predetermined number of metaphase spreads are analyzed for structural and numerical chromosome aberrations.

-

Data Analysis: The frequency of aberrant cells and the types of aberrations are recorded and statistically compared between treated and control groups.

Conclusion

Cytembena is a cytostatic agent with a primary mechanism of action involving the direct inhibition of DNA synthesis. It also appears to disrupt purine synthesis and oxidative phosphorylation. Non-clinical studies have identified the kidney as the primary target organ for toxicity. Genotoxicity assays indicate that Cytembena has the potential to induce chromosomal damage. Further research is warranted to fully elucidate its molecular targets and to establish a more detailed pharmacokinetic and pharmacodynamic profile. This information will be crucial for any future consideration of its therapeutic potential.

References

- 1. Bromebric Acid | C11H9BrO4 | CID 5358572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicology studies with cytembena (NSC-104801), an antineoplastic agent with a multispecies nephrotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological half-life of bromide in the rat depends primarily on the magnitude of sodium intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Toxicity Evaluation of Cytembena (21739-91-3) in Micronucleus Study 983684 in B6C3F1 Mice | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. Bromebric acid | 5711-40-0 | FAA71140 | Biosynth [biosynth.com]

Methodological & Application

Application Note: Protocol for Cytembena Cytotoxicity Assay Using MTT

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] This protocol provides a detailed methodology for evaluating the cytotoxic effects of the compound Cytembena on cultured cell lines.

Experimental Protocols

I. Materials and Reagents

-

Cell Lines: Appropriate cancer or normal cell lines for testing (e.g., HeLa, A549, MCF-7).

-

Cytembena: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or PBS).

-

Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

MTT Reagent:

-

Solubilization Solution:

-

Dimethyl sulfoxide (DMSO, cell culture grade).

-

Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

-

-

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Multichannel pipettes.

-

Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.

-

Biological safety cabinet.

-

II. Assay Procedure

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Determine the optimal cell seeding density by performing a cell titration curve. The ideal density should yield absorbance values between 0.75 and 1.25 at the end of the assay for untreated wells.

-

Seed cells (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium into the wells of a 96-well plate.

-

Include control wells:

-

Cell-free blanks: 100 µL of medium only, for background absorbance.

-

Untreated controls: Cells with 100 µL of medium, representing 100% viability.

-

Vehicle controls: Cells treated with the same concentration of the solvent used to dissolve Cytembena.

-

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cytembena in serum-free or low-serum medium.

-

Remove the old medium from the wells and add 100 µL of the prepared Cytembena dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

After incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Protect the plate from light during this step.

-

-

Absorbance Measurement:

III. Data Analysis

-

Background Correction: Subtract the average absorbance of the cell-free blank wells from all other absorbance readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each Cytembena concentration using the following formula:

Percent Viability = ( Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control ) × 100

-

Determine IC₅₀ Value:

-

Plot the percent viability against the logarithm of the Cytembena concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of Cytembena that inhibits cell viability by 50%.[6]

-

Data Presentation

Quantitative results from the Cytembena cytotoxicity assay should be summarized to compare its potency across different cell lines and exposure times.

Table 1: Example IC₅₀ Values of Cytembena on Various Cancer Cell Lines. (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)

| Cell Line | Tissue of Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| HeLa | Cervical Cancer | 45.2 | 28.5 | 15.1 |

| A549 | Lung Cancer | 60.8 | 42.1 | 25.7 |

| MCF-7 | Breast Cancer | 33.7 | 21.9 | 11.4 |

| PC-3 | Prostate Cancer | 75.1 | 55.6 | 38.2 |

Visualizations

Signaling and Assay Principle Diagrams

Caption: Principle of the MTT cytotoxicity assay.

Caption: Experimental workflow for the Cytembena MTT assay.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining Cell Viability and Cytotoxicity of Cytembena using a Colorimetric MTT Assay

Introduction

Cytembena is a compound of interest for its potential cytotoxic effects on various cell lines. Assessing its impact on cell viability is a critical step in preclinical drug development and toxicological screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability.[1][2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for performing a cell viability assay with Cytembena using the MTT method.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[2] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[2] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[2] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of Cytembena's cytotoxic effects.

Materials and Reagents

-

Cytembena (stock solution of known concentration)

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

CO2 incubator (37°C, 5% CO2)

Experimental Protocol

This protocol outlines the steps for assessing the effect of Cytembena on the viability of a selected cancer cell line.

1. Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter a logarithmic growth phase.

2. Treatment with Cytembena:

-

Prepare serial dilutions of Cytembena in complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of Cytembena to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Cytembena, e.g., DMSO) and a negative control (untreated cells with fresh medium).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

3. MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan.

4. Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance, if necessary.[4]

5. Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of Cytembena to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of Cytembena that inhibits cell viability by 50%.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table to facilitate comparison of the cytotoxic effects of Cytembena at different concentrations.

| Cytembena Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.082 | 100% |

| 1 | 1.103 | 0.065 | 87.96% |

| 5 | 0.876 | 0.051 | 69.86% |

| 10 | 0.621 | 0.043 | 49.52% |

| 25 | 0.315 | 0.029 | 25.12% |

| 50 | 0.158 | 0.017 | 12.60% |

| 100 | 0.079 | 0.011 | 6.30% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the MTT cell viability assay with Cytembena.

Generalized Apoptotic Signaling Pathway

Caption: Generalized signaling pathways of apoptosis potentially induced by Cytembena.

References

Application Note & Protocol: Determining the IC50 of Cytembena in HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytembena (sodium cis-β-4-methoxybenzoyl-β-bromoacrylate) is a compound that has been investigated for its cytostatic and cytotoxic effects on cancer cells. The determination of its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potency as a potential therapeutic agent. This document provides a detailed protocol for determining the IC50 value of Cytembena in the human cervical cancer cell line, HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HeLa cells are a widely used model for cervical cancer research. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.[1][2]

Treatment of HeLa cells with Cytembena has been shown to inhibit growth and modify cell cycle distribution, leading to an accumulation of cells in the G2/M phase.[3] This suggests that Cytembena's mechanism of action may involve the disruption of signaling pathways that regulate cell cycle progression.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution (such as DMSO) to be quantified by measuring the absorbance at a specific wavelength (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1][2]

Experimental Protocol

This protocol outlines the steps for determining the IC50 of Cytembena in HeLa cells.

Materials and Reagents

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cytembena

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure

Day 1: Cell Seeding

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is >90%.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: Cytembena Treatment

-

Prepare a stock solution of Cytembena in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Cytembena stock solution in a complete culture medium to obtain the desired final concentrations. A suggested starting range, based on previous studies, is between 2.5 x 10^-5 M and 7.5 x 10^-5 M.[3] It is advisable to test a broader range initially (e.g., 0.1 µM to 100 µM) to pinpoint the IC50.

-

Include the following controls:

-

Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions.

-

No-Cell Control: Medium only, for background absorbance.

-

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cytembena.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific experimental goals.

Day 3/4/5: MTT Assay and Data Collection

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate for 10 minutes at a low speed to ensure complete dissolution of the formazan.[4]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation

-

Correct for Background Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.

-

Calculate Percent Viability: The percent viability for each concentration of Cytembena is calculated using the following formula:

-

Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

-

-

Determine the IC50 Value: Plot the percent viability against the logarithm of the Cytembena concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve. The IC50 value is the concentration of Cytembena that results in 50% cell viability.[1][5]

Sample Data Table

| Cytembena Conc. (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |

| 0 (Vehicle) | 1.25 | 1.20 | 100.0 |

| 1 | 1.18 | 1.13 | 94.2 |

| 5 | 1.05 | 1.00 | 83.3 |

| 10 | 0.88 | 0.83 | 69.2 |

| 25 | 0.65 | 0.60 | 50.0 |

| 50 | 0.42 | 0.37 | 30.8 |

| 75 | 0.28 | 0.23 | 19.2 |

| 100 | 0.20 | 0.15 | 12.5 |

| No-Cell Control | 0.05 | - | - |

Visualizations

Experimental Workflow